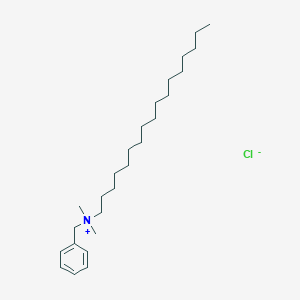

Benzyl(heptadecyl)dimethylammonium chloride

Description

Benzyl(heptadecyl)dimethylammonium chloride (CAS 16576-98-0) is a quaternary ammonium compound (QAC) characterized by a benzyl group, a 17-carbon alkyl chain (heptadecyl), and two methyl groups attached to a positively charged nitrogen atom. Its amphiphilic structure enables broad applications as a surfactant, disinfectant, and antimicrobial agent. The compound is also known by synonyms such as Heptadecylbenzyldimethylammonium chloride and Benzenemethanaminium, N-heptadecyl-N,N-dimethyl-, chloride .

Properties

IUPAC Name |

benzyl-heptadecyl-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-27(2,3)25-26-22-19-18-20-23-26;/h18-20,22-23H,4-17,21,24-25H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHYHYDLSZKPAC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20937127 | |

| Record name | N-Benzyl-N,N-dimethylheptadecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16576-98-0 | |

| Record name | Benzenemethanaminium, N-heptadecyl-N,N-dimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16576-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl(heptadecyl)dimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016576980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-N,N-dimethylheptadecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl(heptadecyl)dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Quaternization of Heptadecyldimethylamine with Benzyl Chloride

The most direct method involves reacting heptadecyldimethylamine (C17H35N(CH3)2) with benzyl chloride (C6H5CH2Cl) in a polar aprotic solvent. This exothermic reaction proceeds via nucleophilic substitution, where the tertiary amine attacks the electrophilic benzyl carbon, forming the quaternary ammonium salt. Critical parameters include:

-

Molar ratio : A slight excess of benzyl chloride (1:1.05–1:1.1) ensures complete amine conversion while minimizing residual reactants.

-

Temperature : Reactions are typically conducted at 70–100°C under reflux to accelerate kinetics without promoting decomposition.

-

Solvent selection : Isopropyl alcohol or ethylene glycol enhances solubility of the hydrophobic heptadecyl chain, achieving homogeneous reaction mixtures.

Post-reaction, the product is precipitated by cooling and purified via recrystallization from acetone or ethanol-water mixtures. For industrial-scale production, continuous distillation removes unreacted benzyl chloride, while activated carbon treatment eliminates colored impurities.

Two-Step Synthesis from Heptadecanol

For scenarios where heptadecyldimethylamine is unavailable, a two-step approach is employed:

-

Amination of heptadecanol : Heptadecanol (C17H35OH) reacts with dimethylamine under catalytic dehydration (e.g., H2SO4) to yield heptadecyldimethylamine.

-

Quaternization : The resultant amine is then treated with benzyl chloride as described in Section 1.1.

This route’s efficiency depends on the first step’s conversion rate, which rarely exceeds 85% due to competing etherification side reactions.

Reaction Optimization and Process Scalability

Solvent-Free Quaternization

Recent patents highlight solvent-free systems to reduce waste and costs. In such setups, stoichiometric control is critical to prevent gelation. For example, a mass ratio of 1.6:1 (tertiary amine:benzyl chloride) prevents viscosity buildup while maintaining reaction homogeneity. Post-reaction, residual benzyl chloride is removed via vacuum stripping at 100–120°C.

Catalytic Acceleration

While quaternization is inherently rapid, adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduces reaction times by 30–40%. However, catalyst residues complicate purification, necessitating additional washing steps.

Purity Control and Analytical Characterization

Impurity Profiling

Common impurities include:

-

Unreacted tertiary amine : ≤1.5% (by potentiometric titration).

-

Isomeric byproducts : Ortho- and para-chlorobenzyl isomers form if benzyl chloride contains impurities.

| Impurity Type | Detection Method | Acceptable Threshold |

|---|---|---|

| Unreacted amine | Titration (HClO4) | ≤1.5% |

| Benzyl chloride | GC-MS | ≤0.2% |

| Isomeric byproducts | HPLC | ≤0.1% |

Crystallization Techniques

Recrystallization from ethanol-water (3:1 v/v) yields needles with 98–99% purity. Slow cooling (0.5°C/min) minimizes occluded solvents, while seed crystals ensure uniform crystal growth.

Industrial-Scale Production Challenges

Raw Material Constraints

Heptadecyldimethylamine’s limited commercial availability necessitates in-house synthesis, increasing production costs. Patent CN102807494A proposes using mixed alkyl amines (C12–C18) to offset this, but such blends reduce product specificity.

Energy Consumption

Vacuum distillation for solvent recovery accounts for 60–70% of energy use. Emerging methods employ membrane filtration to separate solvents at lower temperatures, cutting energy demands by 25%.

Recent Advances in Green Synthesis

Chemical Reactions Analysis

Substitution Reactions

The quaternary ammonium group facilitates nucleophilic substitution under specific conditions. Key reactions include:

Oxidation-Reduction Reactions

The compound participates in redox reactions, primarily involving its alkyl chain or benzyl moiety:

Thermal Decomposition

Decomposition initiates at 150°C , producing hazardous byproducts:

Biodegradation Pathways

Microbial degradation occurs via enzymatic oxidation, primarily in environmental systems:

Reactivity with Incompatible Agents

The compound exhibits hazardous interactions with:

Stability in Aqueous Media

Despite its charged nature, the compound demonstrates:

Scientific Research Applications

Chemical Applications

Surfactant Properties

Benzyl(heptadecyl)dimethylammonium chloride is primarily used as a surfactant due to its ability to reduce surface tension. This property makes it effective in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions. Its surfactant capabilities facilitate the dispersion of substances in various chemical processes .

Nanoparticle Synthesis

In nanotechnology, this compound is utilized to stabilize nanoparticles during synthesis, enhancing their properties for applications in electronics and materials science. The surfactant aids in controlling the size and distribution of nanoparticles, which is critical for their performance in various applications.

Biological Applications

Preparation of Biological Samples

In biological research, this compound is employed for preparing samples for electron microscopy. Its surfactant properties help in reducing surface tension, allowing better penetration of fixatives and stains into biological tissues.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacteria and fungi. It disrupts microbial cell membranes due to its cationic nature, leading to cell lysis. This mechanism is particularly useful in developing disinfectants and antiseptics used in healthcare settings .

Medical Applications

Disinfectants and Antiseptics

this compound is investigated for its potential use in disinfectants due to its broad-spectrum antimicrobial properties. It has been included in formulations for cleaning medical instruments and surfaces to prevent infection .

Formulations for Personal Care Products

This compound is also used as a preservative in cosmetics and personal care products, where it helps maintain product stability and prevent microbial growth. Its low toxicity profile makes it suitable for use in products applied directly to the skin or mucous membranes .

Industrial Applications

Textile Industry

In the textile industry, this compound serves as an antistatic agent and emulsifier. It helps reduce static electricity during processing and enhances the quality of textile finishes by improving the uniformity of coatings applied to fabrics .

Oil and Gas Industry

The compound is utilized as a biocide in the oil industry to control microbial growth that can lead to corrosion and biofouling in pipelines and storage tanks. Its effectiveness at low concentrations makes it a cost-efficient solution for maintaining system integrity .

Case Study 1: Efficacy Against Biofilms

A study demonstrated that this compound effectively reduced biofilm formation by common pathogens such as Staphylococcus aureus on medical devices. The study found that concentrations as low as 0.1% were sufficient to inhibit biofilm development, highlighting its potential use in clinical settings .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of alkyl benzyl dimethyl ammonium chlorides indicated that while effective as disinfectants, these compounds could contribute to microbial resistance when used excessively. The study emphasized the need for careful management of application concentrations to mitigate resistance development in bacterial populations .

Mechanism of Action

The mechanism of action of benzyl(heptadecyl)dimethylammonium chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₂₆H₄₈ClN

- SMILES :

[Cl-].C=1C=CC(=CC1)C[N+](C)(C)CCCCCCCCCCCCCCCCC - InChI Key : Derived from its structure, enabling precise chemical identification .

The hydrophobic heptadecyl chain enhances lipid membrane interaction, while the benzyl group contributes to solubility and surface activity. These features make it effective in disrupting microbial cell membranes and stabilizing emulsions.

Comparison with Structurally Similar Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) with varying alkyl chain lengths and substituents exhibit distinct physicochemical and functional properties. Below is a detailed comparison of benzyl(heptadecyl)dimethylammonium chloride (C17) with analogs containing shorter (C12, C14, C16) and longer (C18) alkyl chains.

Structural and Physicochemical Properties

Table 1: Structural and Key Physicochemical Parameters

*CMC values vary with measurement methods (e.g., conductivity, calorimetry) and temperature.

Key Observations :

- Alkyl Chain Length and Solubility : Increasing chain length (C12 → C18) reduces water solubility and raises the Krafft temperature, limiting use in cold aqueous systems for longer-chain QACs .

- Micellization : Longer chains lower CMC, enhancing surfactant efficiency at lower concentrations. For example, the C17 variant’s CMC (~0.05–0.1 mM) is 24-fold lower than the C12 analog .

Functional Performance

Antimicrobial Efficacy

QACs disrupt microbial membranes via electrostatic interactions and hydrophobic penetration. Chain length impacts biocidal activity:

- C12–C14 : Rapid bactericidal action due to optimal hydrophobicity for membrane integration .

- C16–C18 : Higher persistence but slower kinetics due to poor solubility; often used in combination with solvents .

- C17 : Balances solubility and lipid affinity, showing broad-spectrum efficacy against Gram-positive bacteria and enveloped viruses .

Surface Activity

- Foaming and Emulsification : Shorter chains (C12–C14) excel in foaming, while longer chains (C16–C18) stabilize emulsions .

- Thermal Stability : C17 and C18 variants are suitable for high-temperature industrial processes due to high Krafft temperatures .

Ecological and Toxicological Profiles

Table 2: Acute Toxicity Data (LC₅₀/EC₅₀)

Biological Activity

Benzyl(heptadecyl)dimethylammonium chloride (C26H48ClN), a quaternary ammonium compound, exhibits significant biological activity, particularly in antimicrobial applications. This article explores its synthesis, antimicrobial properties, toxicity profiles, and relevant case studies.

- Molecular Formula : C26H48ClN

- Molecular Weight : 410.1 g/mol

- CAS Number : 16576-98-0

- IUPAC Name : benzyl-heptadecyl-dimethylazanium;chloride

- Canonical SMILES : CCCCCCCCCCCCCCCCCN+(C)CC1=CC=CC=C1.[Cl-]

Synthesis and Antimicrobial Activity

This compound is synthesized through the quaternization of heptadecyl dimethylamine with benzyl chloride. This synthesis is part of a broader category of quaternary ammonium compounds (QACs), which are known for their antimicrobial properties.

Antimicrobial Efficacy

Recent studies have demonstrated that QACs, including this compound, possess potent antibacterial and antifungal activities. The minimal inhibitory concentrations (MICs) against various pathogens are significantly lower than those observed for standard antimicrobial agents like benzalkonium chloride.

| Microorganism | MIC (µg/mL) | Standard Comparison |

|---|---|---|

| Staphylococcus aureus | < 10 | Benzalkonium Chloride |

| Escherichia coli | < 10 | Ciprofloxacin |

| Candida albicans | 50 | - |

| Pseudomonas aeruginosa | 20 | - |

These values indicate that this compound is particularly effective against Gram-positive bacteria, with a notable capacity to combat hospital-acquired infections .

Toxicity Profile

The toxicity of this compound and related compounds has been extensively studied. While these compounds are effective antimicrobials, they also present certain health risks.

Acute Toxicity

- Oral LD50 : 240–795 mg/kg in rats.

- Dermal LD50 : 930–2848 mg/kg in rats.

- Inhalation LC50 : 0.053–0.25 mg/L in rats.

The data suggest moderate acute toxicity upon exposure through various routes. Although systemic absorption is low (<10%), irritation and corrosive effects on skin and eyes have been documented .

Reproductive Toxicity

Research indicates that the no observed adverse effect level (NOAEL) for reproductive toxicity is approximately 2,000 ppm in animal studies. This suggests that while there are risks associated with high concentrations, typical exposure levels in consumer products are unlikely to pose significant reproductive risks .

Case Studies

- Hospital Infection Control : A study highlighted the use of this compound in disinfectants aimed at reducing the incidence of hospital-acquired infections. The compound demonstrated significant efficacy against common nosocomial pathogens.

- Consumer Product Safety : Evaluations of household cleaning products containing this compound revealed effective microbial reduction while emphasizing the importance of proper labeling regarding potential irritancy and safety precautions for sensitive populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.